

Ertiprotafib PTP1B inhibition

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Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

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Ertiprotafib at a Glance

The table below summarizes key information on **Ertiprotafib** as a PTP1B inhibitor.

Property	Description
Primary Target(s)	PTP1B, I κ B kinase β (IKK- β), dual PPAR α / γ agonist [1] [2]
Reported IC ₅₀ for PTP1B	1.6 μ M [2] (other sources report up to 29 μ M depending on assay conditions [2])
Therapeutic Rationale	Increase insulin & leptin receptor sensitivity for treating Type 2 Diabetes and obesity [3] [4]
Clinical Status	Discontinued in Phase II clinical trials [3] [5] [1]
Reasons for Failure	Insufficient clinical efficacy, dose-limiting adverse effects, and low selectivity [3] [5]

Re-evaluated Mechanism of PTP1B Inhibition

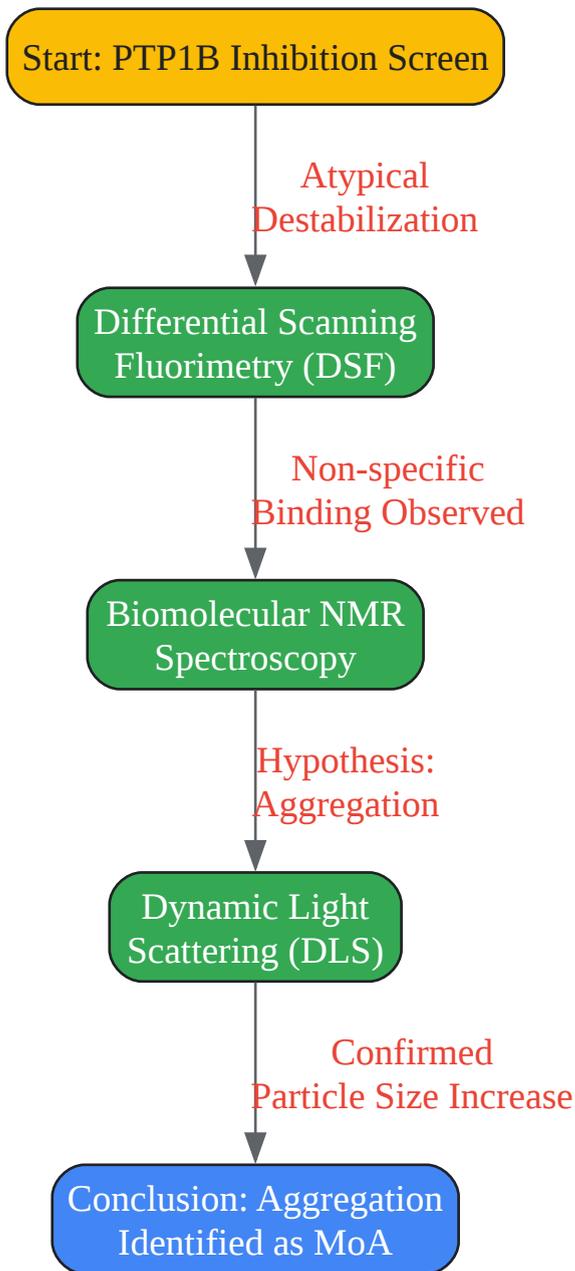
Originally classified as a monocarboxylic acid pTyr mimetic, **Ertiprotafib** was presumed to be a competitive active-site inhibitor [5]. However, a 2020 study using biomolecular NMR spectroscopy revealed a different

mechanism.

- **Atypical Binding:** **Ertiprotafib** lowers the melting temperature of PTP1B, unlike most stabilizing drugs [5].
- **Induced Aggregation:** The compound binds non-specifically to the PTP1B catalytic domain, inducing **concentration-dependent aggregation** that inactivates the enzyme [5].
- **Implications:** This aggregation mechanism likely explains the insufficient efficacy and adverse effects in clinical trials, highlighting that target destabilizers in screening require careful mechanistic follow-up [5].

Key Experimental Evidence and Protocols

The seminal study that uncovered the aggregation mechanism used several techniques to characterize the PTP1B-**Ertiprotafib** interaction.



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*Experimental workflow for elucidating **Ertiprotafib**'s mechanism of action.*

Protein Production and Purification

- **Constructs:** Expressed catalytic domain of human PTP1B (residues 1-301) and a longer construct with the disordered C-terminus (residues 1-393) [5].

- **Expression:** Used *E. coli* BL21 (DE3) RIL cells grown in Luria Broth or D₂O-based M9 minimal media for isotopic labeling [5].
- **Purification:** Employed immobilized metal affinity chromatography (His-trap HP column) followed by size-exclusion chromatography [5].

NMR Spectroscopy for Binding Characterization

- **Method:** Acquired 2D [¹H,¹⁵N] TROSY spectra on an 800 MHz NMR spectrometer at 298 K [5].
- **Titration:** Titrated **Ertiprotafib** into ¹⁵N-labeled PTP1B at increasing molar ratios (1:1 to 1:15) [5].
- **Key Findings:** Showed progressive signal broadening and intensity reduction, indicating non-specific binding and aggregation, without specific chemical shift perturbations [5].

Dynamic Light Scattering (DLS) for Aggregation Confirmation

- **Method:** Used DLS to measure the hydrodynamic size of PTP1B particles [5].
- **Protocol:** Acquired DLS data for PTP1B with increasing molar ratios of **Ertiprotafib** (0, 2, 5, 10, and 15) [5].
- **Key Findings:** Confirmed a concentration-dependent increase in particle size, directly demonstrating **Ertiprotafib**-induced aggregation [5].

Legacy and Current Research Directions

Despite its failure, **Ertiprotafib**'s story offers valuable lessons and has spurred further research.

- **Scaffold for New Inhibitors:** **Ertiprotafib** has been used as a **pharmacophore model** for scaffold hopping to discover novel, potentially improved PTP1B inhibitors [6].
- **Shift to Natural Products:** Many current efforts focus on discovering PTP1B inhibitors from **natural products**, which offer broad chemical diversity and potentially fewer side effects [3] [7].
- **Focus on Allostery and Selectivity:** The challenge of achieving selectivity against highly homologous phosphatases like TCPTP has driven research toward **allosteric inhibitors**, which target less conserved regions of PTP1B [5] [4].

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